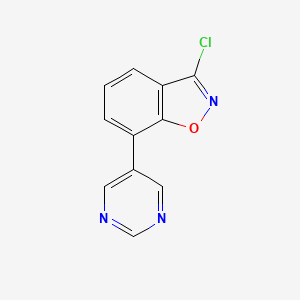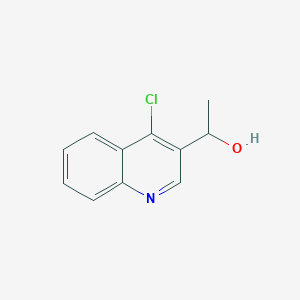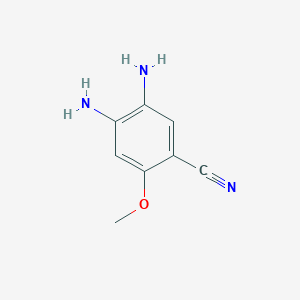
3,3-Dimethylbutyl piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutyl piperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a 3,3-dimethylbutyl group attached to the nitrogen atom of the piperazine ring, which is further esterified with a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutyl piperazine-1-carboxylate typically involves the reaction of piperazine with 3,3-dimethylbutyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylbutyl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding piperazine-1-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with different alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-1-carboxylic acid
Reduction: Piperazine derivatives with different alkyl groups
Substitution: Various substituted piperazines
Applications De Recherche Scientifique
3,3-Dimethylbutyl piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biological assays to study receptor-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3-Dimethylbutyl piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the biological system being studied.
Comparaison Avec Des Composés Similaires
3,3-Dimethylbutyl piperazine-1-carboxylate is similar to other piperazine derivatives, but its unique structural features, such as the 3,3-dimethylbutyl group, distinguish it from other compounds in this class. Some similar compounds include:
Piperazine: A simple piperazine without any substituents.
N-ethyl piperazine: Piperazine with an ethyl group attached to one of the nitrogen atoms.
N-phenyl piperazine: Piperazine with a phenyl group attached to one of the nitrogen atoms.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
3,3-dimethylbutyl piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)4-9-15-10(14)13-7-5-12-6-8-13/h12H,4-9H2,1-3H3 |
Clé InChI |
QGQZXASVUZNYTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOC(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


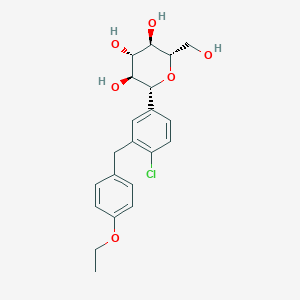
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
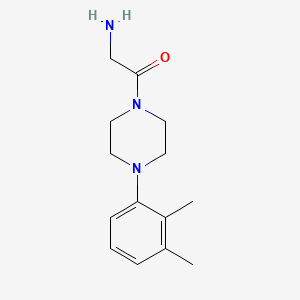
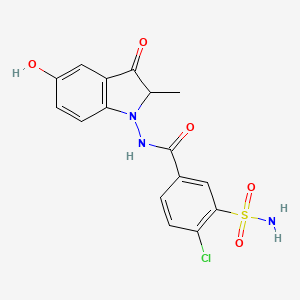
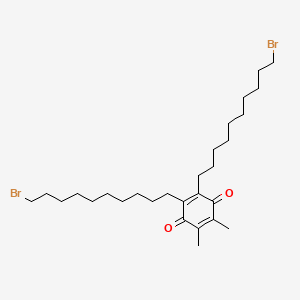

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
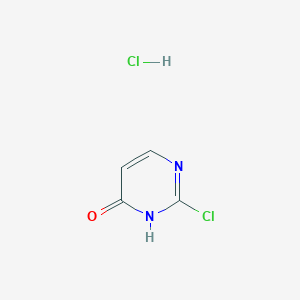
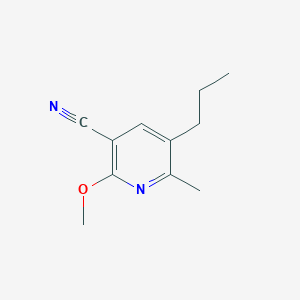
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
